HER2 vs. EGFR Selectivity: A 500-Fold Window Distinguishes Tucatinib from Dual-Targeting TKIs
Tucatinib demonstrates an approximately 500-fold selectivity for HER2 over EGFR in cell-based assays, a defining feature relative to dual HER2/EGFR inhibitors like lapatinib, neratinib, and afatinib. While tucatinib potently inhibits HER2 with an IC50 of 8 nM, it exhibits minimal inhibition of EGFR (estimated IC50 > 4,000 nM based on 500-fold selectivity) . In contrast, neratinib inhibits HER2 with an IC50 of 59 nM and EGFR with an IC50 of 92 nM (selectivity ratio ~1.6-fold) in cell-free assays . Afatinib exhibits even broader ErbB family inhibition with IC50 values of 0.5 nM (EGFRwt), 0.4 nM (EGFRL858R), and 14 nM (HER2) . This difference in selectivity translates into reduced EGFR-related toxicities (e.g., rash, diarrhea) and enables the combination of tucatinib with other anti-HER2 agents at clinically active doses.
| Evidence Dimension | HER2/EGFR Selectivity Ratio |
|---|---|
| Target Compound Data | ~500-fold selective for HER2 vs. EGFR (HER2 IC50 = 8 nM; EGFR IC50 not reached/low potency) |
| Comparator Or Baseline | Neratinib: ~1.6-fold selective (HER2 IC50 = 59 nM, EGFR IC50 = 92 nM in cell-free assay); Afatinib: dual HER2/EGFR inhibitor (HER2 IC50 = 14 nM, EGFRwt IC50 = 0.5 nM) |
| Quantified Difference | Tucatinib selectivity ratio is >300-fold greater than neratinib's ratio for HER2 over EGFR. |
| Conditions | Tucatinib data from cell-based assays; comparator data from cell-free enzyme assays (note: assay conditions differ). |
Why This Matters
Procurement of a highly selective HER2 inhibitor is essential for research applications where off-target EGFR inhibition is a confounding variable, and for clinical-grade material requiring minimized EGFR-driven adverse events.
